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Cat. No.: B1266223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of N-Allylmorpholine (NAM) and styrene as

monomers for copolymerization. While direct, extensive experimental data on the

copolymerization of this specific monomer pair is limited, this document synthesizes

established principles of polymer chemistry, data from analogous systems, and the known

behaviors of each monomer to provide a scientifically grounded comparison. We will explore

the fundamental mechanistic differences that govern their reactivity and predict the resulting

copolymer properties, followed by a detailed experimental protocol for determining their

copolymerization parameters.

Monomer Characteristics: A Tale of Two Double
Bonds
At the heart of this comparison lies the fundamental difference in the chemical nature of the

polymerizable double bonds in N-Allylmorpholine and styrene.

Styrene, an archetypal vinyl monomer, is characterized by a vinyl group directly attached to a

phenyl ring. This conjugation provides significant resonance stabilization to the propagating

styryl radical, making it a relatively stable yet highly reactive monomer in free-radical

polymerization. It readily homopolymerizes to high molecular weights and copolymerizes with a

vast array of other monomers.
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N-Allylmorpholine (NAM), conversely, is an allylic monomer.[1][2][3] Its polymerizable group is

an allyl group (CH₂=CH-CH₂–) attached to the nitrogen atom of a morpholine ring. The critical

feature of allylic monomers is the presence of reactive hydrogen atoms on the carbon adjacent

to the double bond (the allylic position).

Property Styrene N-Allylmorpholine

Chemical Structure C₈H₈ C₇H₁₃NO

Molar Mass 104.15 g/mol 127.18 g/mol [2]

Monomer Type Vinyl (Conjugated) Allylic (Non-conjugated)

Key Reactive Site Vinyl Double Bond
Allyl Double Bond & Allylic

Hydrogens

Homopolymerization
Readily forms high molecular

weight polymer (Polystyrene)

Results in low molecular

weight oligomers or viscous

liquids with low yields[1][4]

The Decisive Factor: Degradative Chain Transfer in
Allylic Monomers
The primary obstacle in the radical polymerization of allylic monomers like N-Allylmorpholine
is a process known as degradative chain transfer.[5][6] This reaction severely limits the

achievable molecular weight and overall polymerization rate.

In this process, a growing polymer radical, instead of adding to the double bond of a new

monomer, abstracts a hydrogen atom from the allylic position of a NAM molecule. This

terminates the growth of the polymer chain and creates a resonance-stabilized allyl radical.[5]

This newly formed allyl radical is significantly less reactive and is inefficient at initiating a new

polymer chain, effectively slowing or even halting the polymerization process.[5] This is the

principal reason why NAM homopolymerization yields only low-molecular-weight products.[1][4]

Styrene polymerization, lacking these susceptible allylic hydrogens, proceeds without this

significant chain-terminating side reaction, allowing for the formation of long polymer chains.

Caption: Styrene vs. N-Allylmorpholine polymerization pathways.
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Copolymerization Behavior: Predictions and
Implications
When N-Allylmorpholine (M₁) is copolymerized with styrene (M₂), a significant disparity in

reactivity is expected. The copolymerization will be governed by the Mayo-Lewis equation,

which relates the monomer feed composition to the copolymer composition through reactivity

ratios (r₁ and r₂).[7]

r₁ (r_NAM): The ratio of the rate constant for a growing chain ending in NAM adding another

NAM monomer (k₁₁) versus adding a styrene monomer (k₁₂).

r₂ (r_Styrene): The ratio of the rate constant for a growing chain ending in styrene adding

another styrene monomer (k₂₂) versus adding a NAM monomer (k₂₁).

Based on the principles discussed:

r₁ is expected to be very low (r₁ ≈ 0). A growing chain ending in a NAM radical will

preferentially react with the much more reactive styrene monomer rather than another NAM

monomer.

r₂ is expected to be greater than 1. A growing styryl radical will preferentially add another

styrene monomer over a NAM monomer, but the cross-propagation (adding NAM) can still

occur.

Predicted Copolymer Structure: The resulting copolymer is expected to be a random copolymer

with a composition heavily skewed towards styrene, even at high NAM feed ratios.[1] Isolated

NAM units will likely be incorporated between longer sequences of styrene units. The overall

molecular weight of the copolymer will be significantly lower than that of pure polystyrene

synthesized under identical conditions, as each incorporation of a NAM unit presents an

opportunity for degradative chain transfer to occur, terminating chain growth. Studies on the

copolymerization of styrene with other allylic monomers, such as allyl alcohol and allyl azide,

support these predictions, showing limited incorporation of the allylic monomer and a decrease

in molecular weight.[8][9]
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Parameter
Predicted Outcome in
NAM-Styrene
Copolymerization

Rationale

Reactivity Ratio (r₁_NAM) Close to 0

Low reactivity of NAM and

preference of NAM-terminated

radical for styrene.

Reactivity Ratio (r₂_Styrene) > 1

High reactivity of styrene and

preference for

homopolymerization.

Product r₁ * r₂ < 1

Indicates a tendency towards

random or alternating

copolymerization, but

dominated by styrene

incorporation.[10]

Copolymer Composition
Rich in styrene; low

incorporation of NAM.[1]

Styrene is significantly more

reactive and less prone to

chain transfer.

Molecular Weight Lower than polystyrene

Each NAM incorporation

introduces a site for

degradative chain transfer,

leading to premature

termination.[5]

Polymerization Rate
Slower than styrene

homopolymerization

The non-reactive allyl radicals

generated by chain transfer

slow the overall reaction

kinetics.[6]

Experimental Protocol: Determination of Monomer
Reactivity Ratios
To quantify the predicted behavior, a series of experiments must be conducted to determine the

monomer reactivity ratios. The following protocol outlines a standard methodology.
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Objective: To determine the reactivity ratios r₁ (NAM) and r₂ (styrene) for the free-radical

copolymerization of N-Allylmorpholine and styrene.

Methodology: A series of batch polymerizations are carried out with varying initial monomer

feed ratios. The reactions are intentionally stopped at low conversion (<10%) to ensure the

monomer feed composition remains relatively constant.[11] The resulting copolymer

composition is then determined and analyzed using linear methods such as the Fineman-Ross

or Kelen-Tüdős methods to calculate the reactivity ratios.[12][13]
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(Varying NAM/Styrene Ratios)

Radical Polymerization
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Caption: Workflow for determining monomer reactivity ratios.

Step-by-Step Protocol:

Monomer Purification: Styrene is passed through a column of basic alumina to remove the

inhibitor. N-Allylmorpholine is distilled under reduced pressure to remove any impurities.

Preparation of Reaction Mixtures: Prepare a series of five to seven reaction vials, each

containing a different molar ratio of NAM to styrene (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

Add a suitable solvent (e.g., dioxane) and a radical initiator (e.g., AIBN,

azobisisobutyronitrile).[1]

Degassing: Subject each vial to several freeze-pump-thaw cycles to remove dissolved

oxygen, which can inhibit radical polymerization.

Polymerization: Place the sealed vials in a constant temperature oil bath (e.g., 60-70°C) and

allow the polymerization to proceed.

Quenching: After a predetermined time, calculated to ensure monomer conversion is below

10%, remove the vials from the bath and quench the reaction by rapid cooling and exposure

to air.

Copolymer Isolation and Purification: Precipitate the copolymer by pouring the reaction

mixture into a non-solvent (e.g., methanol or hexane). Filter the precipitate, redissolve it in a

suitable solvent (e.g., chloroform), and re-precipitate to remove any unreacted monomers.

Dry the final copolymer under vacuum to a constant weight.

Conversion Calculation: Determine the gravimetric yield to calculate the percent conversion

for each experiment.

Copolymer Composition Analysis: Use ¹H NMR spectroscopy to determine the molar ratio of

NAM and styrene units in the purified copolymer.[11] The integral of the aromatic protons

from styrene can be compared with the integral of the morpholine ring protons from NAM to

calculate the composition.

Calculation of Reactivity Ratios:
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Use the initial monomer feed mole fractions (f₁ and f₂) and the determined copolymer mole

fractions (F₁ and F₂) for each experiment.

Apply a linearization method, such as the Fineman-Ross or the more robust Kelen-Tüdős

method, to plot the data and determine r₁ and r₂ from the slope and intercept of the

resulting line.[12][13]

Conclusion
In summary, N-Allylmorpholine and styrene exhibit vastly different behaviors in radical

copolymerization due to the propensity of NAM to undergo degradative chain transfer. While

styrene is a highly reactive monomer that readily forms high molecular weight polymers, NAM's

participation is severely limited, acting more as a chain transfer agent than a comonomer. The

resulting copolymers are expected to have low NAM content and significantly reduced

molecular weights compared to pure polystyrene. This guide provides the theoretical

foundation and a practical experimental framework for researchers to investigate this system

and quantify the governing kinetic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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